molecular formula C21H13NO B2723702 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole CAS No. 170378-65-1

3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole

Cat. No.: B2723702
CAS No.: 170378-65-1
M. Wt: 295.341
InChI Key: HUTUQHZMEWMGAD-UHFFFAOYSA-N
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Description

Compound Overview 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole is a specialized benzoxazole derivative offered for research and development purposes. The benzoxazole scaffold is a privileged structure in medicinal and material chemistry due to its planar, bicyclic aromatic system, which allows it to interact effectively with biological polymers and various receptors . This particular compound features a phenylethynyl substituent, which can influence its electronic properties and potential for further functionalization, making it a valuable building block for constructing more complex molecular architectures. Research Applications and Value Benzoxazole derivatives are a significant focus in scientific research due to their diverse biological activities and functional properties. Researchers investigate this chemical class for several potential applications: - Medicinal Chemistry and Drug Discovery: Benzoxazole cores are known to exhibit a broad spectrum of biological activities. Structural analogs have demonstrated significant antimycobacterial activity against strains like Mycobacterium tuberculosis , with some compounds showing higher efficacy than standard treatments . Furthermore, the benzoxazole motif is a bioisostere of natural nucleotides like adenine and guanine, which facilitates its interaction with enzymes and receptors in living systems . This makes such compounds valuable in the search for new antimicrobial and anti-inflammatory agents . - Material Science: Beyond pharmaceuticals, benzoxazole-containing compounds are integral in developing advanced materials. They are key components in high-performance polymers , such as photosensitive polybenzoxazoles, which are used in semiconductor manufacturing and advanced electronic packaging for their excellent thermal stability, electrical insulation, and chemical resistance . Usage Note This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-phenyl-5-(2-phenylethynyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-10,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUQHZMEWMGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with phenylacetylene in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole and structurally related benzoxazole derivatives:

Compound Name Substituents/Modifications Biological Activity/Properties Key Findings References
This compound 3-phenyl, 5-phenylethynyl Hypothesized anticancer, antimicrobial Enhanced π-conjugation; potential for improved target binding
5-Chloro-2,1-benzoxazole derivatives 5-chloro substituent Anticancer (MCF-7, MDA-MB-231) Chlorine at C5 improves cytotoxicity and PARP-2 inhibition
3-Phenyl-5-(1-phenyltriazol-4-yl)-oxadiazole 5-triazole-oxadiazole hybrid Antituberculosis (LeuRS/MetRS inhibition) Substituent R7 (Cl, CH3, OCH3) modulates activity; Cl critical for potency
3-Phenyl-5-(1-phenylethyl)-THTT Thiadiazine-thione core Antifungal (C. albicans, C. krusei) Superior to fluconazole against C. krusei
Benzoxazole-triazole hybrids Triazole linker at C5 Anticancer (PARP-2 inhibition) Triazole enhances apoptosis and cell cycle arrest

Pharmacological Profiles

  • Anticancer Activity :
    Benzoxazole derivatives with 5-chloro or triazole substituents () demonstrate IC50 values < 10 μM against MCF-7 and MDA-MB-231 cells. The phenylethynyl group’s extended conjugation may improve DNA intercalation or kinase inhibition, though direct comparisons are lacking.
  • Antimicrobial Activity :
    While 3-Phenyl-5-(1-phenylethyl)-THTT () shows antifungal activity, the target compound’s benzoxazole core and phenylethynyl group may shift activity toward Gram-positive bacteria, as seen in other lipophilic benzoxazoles .
  • Enzyme Inhibition: Chlorinated benzoxazoles inhibit PARP-2 at nanomolar ranges, whereas triazole-linked derivatives induce apoptosis via caspase-3 activation . The target compound’s mechanism may differ due to its substituent topology.

Biological Activity

3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains and fungi.
  • Anticancer : Exhibiting cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation through various mechanisms.

The synthesis of this compound typically involves the cyclization of 2-aminophenol with phenylacetylene, often using copper(I) iodide as a catalyst in a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the benzoxazole ring structure, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds can range from 250 µg/ml to as low as 7.81 µg/ml, indicating a broad spectrum of antimicrobial efficacy .

Compound MIC (µg/ml) Target Organism
Compound A7.81Staphylococcus aureus
Compound B15.63Escherichia coli
Compound C250Candida albicans

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

A study indicated that certain benzoxazole derivatives could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in cancer treatment. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influence their anticancer potency.

Case Studies

  • Antimicrobial Efficacy : A series of benzoxazole derivatives were synthesized and tested against Bacillus subtilis and Escherichia coli. The results showed that compounds with electron-donating groups exhibited higher antimicrobial activity compared to those with electron-withdrawing groups .
  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutic agents .

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : These compounds can influence gene expression related to apoptosis and cell proliferation.

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with condensation or cyclization steps. For example, benzoxazole cores can be formed via refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to promote cyclization . The phenylethynyl group is introduced via Sonogashira coupling or alkyne insertion reactions. Key intermediates include substituted benzoxazole precursors and halogenated aryl-alkyne derivatives. Characterization via 1H^1H-NMR and mass spectrometry is critical to confirm intermediate structures .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Standard methods include:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and absence of side products. IR spectroscopy can identify functional groups like C≡C (phenylethynyl) at ~2100 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate incomplete purification or side reactions, necessitating column chromatography or recrystallization .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening often includes:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess safety thresholds.
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, given benzoxazole’s affinity for enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Systematic optimization involves:

  • Catalyst Screening : Transition metals (e.g., Pd/Cu for Sonogashira coupling) or organocatalysts to improve alkyne coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene can suppress side reactions.
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) to prevent decomposition. Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

  • X-ray Crystallography : Definitive confirmation of molecular geometry, especially if NMR signals overlap (e.g., aromatic protons in phenyl groups).
  • Computational Modeling : DFT calculations to predict 1H^1H-NMR chemical shifts and compare with experimental data.
  • Isotopic Labeling : 13C^{13}C-enriched intermediates to trace coupling positions in complex spectra .

Q. How does the phenylethynyl substituent influence the compound’s electronic properties and bioactivity?

  • Electron-Withdrawing Effects : The ethynyl group enhances electron deficiency in the benzoxazole ring, altering redox potentials (measured via cyclic voltammetry).
  • SAR Studies : Modifying the phenyl group (e.g., electron-donating -OCH3_3 or electron-withdrawing -NO2_2) can correlate substituent effects with antimicrobial potency.
  • Docking Studies : Molecular docking into target proteins (e.g., bacterial dihydrofolate reductase) reveals binding interactions, guiding rational design .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure; amber vials recommended for long-term storage.
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
  • Humidity Control : Karl Fischer titration to assess hygroscopicity; desiccants may prevent hydrolysis of the oxazole ring .

Methodological Resources

  • Synthesis Protocols : Refer to reflux and coupling methodologies in and .
  • Safety Guidelines : Adopt lab safety protocols from and , including proper handling of halogenated intermediates.

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